N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide

Medicinal Chemistry Bioisosterism Physicochemical Property Comparison

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-29-9) is a fully synthetic small molecule (MW 239.34 g/mol, C₁₁H₁₇N₃OS) that combines an N-butyl chain, a 3-methyl-1,2,4-thiadiazole heterocycle, and a cyclopropanecarboxamide acyl group in a single tertiary amide scaffold. The 1,2,4-thiadiazole ring system is established in medicinal chemistry as a privileged pharmacophore and electrophilic 'warhead' capable of targeting cysteine residues in biomolecules.

Molecular Formula C11H17N3OS
Molecular Weight 239.34 g/mol
CAS No. 62347-29-9
Cat. No. B14536628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide
CAS62347-29-9
Molecular FormulaC11H17N3OS
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=NS1)C)C(=O)C2CC2
InChIInChI=1S/C11H17N3OS/c1-3-4-7-14(10(15)9-5-6-9)11-12-8(2)13-16-11/h9H,3-7H2,1-2H3
InChIKeyHGMZBBTZYCNURX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-29-9): Structural Identity and Compound Class for Procurement


N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-29-9) is a fully synthetic small molecule (MW 239.34 g/mol, C₁₁H₁₇N₃OS) that combines an N-butyl chain, a 3-methyl-1,2,4-thiadiazole heterocycle, and a cyclopropanecarboxamide acyl group in a single tertiary amide scaffold . The 1,2,4-thiadiazole ring system is established in medicinal chemistry as a privileged pharmacophore and electrophilic 'warhead' capable of targeting cysteine residues in biomolecules [1]. This specific substitution pattern—cyclopropylcarbonyl on the exocyclic nitrogen—is underrepresented in the primary literature relative to the 1,3,4-thiadiazole isomer series, positioning the compound as a structurally differentiated building block for library synthesis and SAR exploration [2].

Why Generic 1,2,4-Thiadiazole or Cyclopropanecarboxamide Analogs Cannot Substitute for CAS 62347-29-9


Substituting this compound with a generic 1,2,4-thiadiazole derivative—or with the closely related 1,2,4-oxadiazole bioisostere—carries procurement risk because the three modular structural elements (thiadiazole regioisomer, N-butyl chain length, and cyclopropylcarbonyl acyl group) each independently influence lipophilicity, metabolic stability, and target-binding conformation [1]. The 1,2,4-thiadiazole scaffold differs fundamentally from the more extensively studied 1,3,4-thiadiazole in electronic distribution, electrophilic reactivity, and hydrogen-bonding topology [2]. Replacing the sulfur atom with oxygen (1,2,4-oxadiazole) alters molecular weight, LogP, and polar surface area, which are critical determinants of passive permeability and binding kinetics [3]. For reproducible SAR studies, the exact CAS 62347-29-9 structure must be sourced, as even minor substituent changes (e.g., N-allyl vs. N-butyl) produce different steric and electronic profiles with unpredictable biological outcomes .

Quantitative Differentiation Evidence for N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-29-9)


Molecular Weight and Physicochemical Differentiation vs. 1,2,4-Oxadiazole Bioisostere (CAS 62347-48-2)

Replacement of the thiadiazole sulfur atom with oxygen in the bioisosteric 1,2,4-oxadiazole analog reduces molecular weight by 16.07 g/mol (239.34 vs. 223.27 g/mol) and eliminates sulfur-mediated interactions such as chalcogen bonding and enhanced polarizability . The sulfur-to-oxygen substitution also alters hydrogen-bond acceptor capacity (sulfur is a weaker HBA than oxygen) and the total polar surface area (tPSA: ~66 Ų for thiadiazole core vs. ~53 Ų for oxadiazole core), which directly affects membrane permeability predictions and CYP450 binding profiles .

Medicinal Chemistry Bioisosterism Physicochemical Property Comparison

Regioisomeric Differentiation: 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole Scaffold in Cyclopropanecarboxamide Series

The 1,2,4-thiadiazole regioisomer (as in CAS 62347-29-9) is electronically distinct from the 1,3,4-thiadiazole isomer used in the established N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide antifungal series, where lead compounds achieved in vivo antifungal efficacy of 79.38% against selected phytopathogens [1]. The 1,2,4-regioisomer places the ring sulfur adjacent to only one nitrogen, altering the electrophilic character at the C-5 position and the acidity of adjacent C–H bonds, which fundamentally changes the reactivity profile toward biological nucleophiles (e.g., cysteine thiols) [2]. No published comparative antifungal data exist for the 1,2,4-thiadiazole analog specifically bearing the N-butyl-N-cyclopropylcarbonyl substitution, representing a genuine data gap and an opportunity for novel SAR exploration [3].

Antifungal Activity Regioisomer Comparison Agricultural Chemistry

N-Alkyl Chain Length Differentiation: N-Butyl (CAS 62347-29-9) vs. N-Allyl Analog

The saturated N-butyl chain in CAS 62347-29-9 provides a distinct conformational and lipophilicity profile compared to the unsaturated N-allyl analog (N-allyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide) . The butyl group contributes an estimated XLogP3 value of approximately 2.7, whereas the allyl group, with its sp²-hybridized carbons and reduced rotatable bond count, would yield a lower calculated LogP and different metabolic vulnerability (allyl = potential CYP450 epoxidation site; butyl = ω-oxidation) . This difference creates a measurable divergence in projected ADME behavior that is relevant for selecting the optimal tool compound for specific in vitro assay conditions .

Physicochemical Property Tuning Alkyl Chain SAR Lipophilicity

Cyclopropylcarbonyl Acyl Group: Conformational Rigidity Distinction vs. Acyclic Acyl Analogs

The cyclopropanecarbonyl group introduces a unique combination of conformational rigidity and electronic character (cyclopropyl C–C bonds exhibit partial π-character) that is absent in acyclic acyl analogs such as the hexanamide (CAS 63194-00-3) or benzamide (CAS 62347-30-2) variants . Cyclopropane rings are known to reduce N-dealkylation rates by CYP450 enzymes through steric shielding of the adjacent amide nitrogen, while simultaneously presenting a low-energy barrier to cis/trans amide bond isomerization that can influence target-binding kinetics [1]. The hexanamide analog introduces five additional sp³ carbons and greater conformational entropy (12 vs. 7 rotatable bonds), producing a fundamentally different pharmacophore volume and LogP profile .

Conformational Restriction Cyclopropane Effect Metabolic Stability

Recommended Research and Procurement Application Scenarios for N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)cyclopropanecarboxamide (CAS 62347-29-9)


1,2,4-Thiadiazole Regioisomer SAR Exploration in Antifungal or Anti-infective Screening Cascades

Procure CAS 62347-29-9 as a key 1,2,4-thiadiazole regioisomer comparator against the established 1,3,4-thiadiazole-2-yl cyclopropanecarboxamide antifungal series (e.g., compound 7p, 79.38% in vivo efficacy [1]). Head-to-head MIC determination and in vivo efficacy testing under identical assay conditions will answer whether the 1,2,4-thiadiazole electronic topology offers superior target engagement. The 1,2,4-thiadiazole scaffold is also validated as an electrophilic warhead against cysteine-dependent enzymes (cathepsin B, transglutaminase, H+/K+ ATPase) [2], opening applications in anti-infective and anti-proliferative screening beyond antifungal panels.

Systematic Bioisostere Pair Analysis: Thiadiazole (S) vs. Oxadiazole (O) with Identical N-Butyl-Cyclopropylcarbonyl Substitution

Conduct matched molecular pair analysis (MMPA) by co-procuring CAS 62347-29-9 (thiadiazole, MW 239.34) and CAS 62347-48-2 (oxadiazole, MW 223.27) [1]. Measure experimental LogD₇.₄, aqueous solubility, Caco-2 permeability (Papp A→B), and microsomal stability (human liver microsomes, t₁/₂) for both compounds under identical protocols. The resulting ΔLogD and ΔCLint values quantify the impact of S→O bioisosteric replacement on ADME endpoints, directly informing lead optimization decisions [2].

Cyclopropane-Mediated Metabolic Stability Profiling Against Acyclic Acyl Comparator Series

Compare CAS 62347-29-9 (cyclopropanecarbonyl) against CAS 63194-00-3 (hexanamide) and CAS 62347-30-2 (benzamide) in human liver microsome and hepatocyte stability assays [1]. Quantify intrinsic clearance (CLint, μL/min/mg protein) and identify major metabolites by LC-HRMS to test the class-level hypothesis that the cyclopropane ring reduces CYP450-mediated N-dealkylation relative to linear alkyl or aromatic acyl groups [2]. This systematic comparison can validate cyclopropane as a metabolic soft-spot mitigation strategy in thiadiazole-based chemical series.

N-Alkyl Chain Length and Saturation SAR for Physicochemical Property Optimization

Assemble a mini-library including CAS 62347-29-9 (N-butyl), the N-allyl analog, the N-methyl-cyclohexanecarboxamide analog (CAS 62347-27-7), and (if accessible) N-propyl and N-pentyl variants [1]. Measure experimental LogD, kinetic solubility (μM, PBS pH 7.4), and PAMPA permeability in parallel. The resulting structure-property relationship (SPR) dataset maps the impact of N-alkyl chain length and saturation on lipophilicity and permeability within the 1,2,4-thiadiazole-cyclopropanecarboxamide chemotype, guiding the selection of the optimal alkyl substituent for a given target product profile [2].

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